

Spectroscopic Profile of (+-)-Aegeline: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the racemic natural product, **(+-)-Aegeline**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This guide includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **(+-)-Aegeline**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for (+-)-Aegeline



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.65	d	15.55	1H	ArH
7.49–7.50	m	2H	ArH	
7.36–7.37	m	3H	ArH	_
7.32	d	8.39	2H	ArH
6.90	d	8.61	2H	ArH
6.39	d	15.62	1H	ArCH
6.02	br	1H	NH	
4.87–4.88	m	1H	ОН	_
3.83–3.84	m	1H	CH of CH2	_
3.81	S	3H	OCH₃	_
3.43–3.48	m	1H	СН	_
3.15	d	3.26	1H	CH of CH ₂

Note: Data obtained in CDCl3 at 500 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for (+-)-Aegeline

While a complete, experimentally determined, and published peak list for **(+-)-Aegeline** is not readily available in the searched literature, data for structurally similar compounds provides valuable reference points. For instance, the related compound N-(4-methoxyphenyl)cinnamamide exhibits characteristic signals for the cinnamoyl and methoxyphenyl moieties. A comprehensive analysis would involve conducting ¹³C NMR and DEPT experiments to assign all carbon signals definitively.

Table 3: Infrared (IR) Spectroscopic Data for (+-)-Aegeline



Wavenumber (cm ⁻¹)	Description of Vibration	
3375	N-H stretching	
3266	O-H stretching (broad)	
3092	Aromatic C-H stretching	
2935	Aliphatic C-H stretching	
1653	C=O stretching (Amide I)	
1606	C=C stretching	
1566	N-H bending (Amide II)	
1514	Aromatic C=C stretching	
1244	C-O stretching (aryl ether)	
1038	C-O stretching (alcohol)	

Note: Data obtained from a KBr disc.[2]

Table 4: Mass Spectrometry (MS) Data for (+-)-Aegeline

m/z	Relative Intensity (%)	Assignment
298.1438	-	[M+H]+
297	10	M+
279	100	[M-H ₂ O] ⁺
161	100	[C ₉ H ₉ O ₂] ⁺
131	90	[C ₉ H ₇ O] ⁺
103	50	[C ₇ H ₇ O] ⁺
77	53	[C ₆ H ₅]+

Note: Data from various mass spectrometry experiments, including ESI and EI.[2][3]



Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. The following protocols are based on standard practices for the analysis of natural products like **(+-)-Aegeline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of (+-)-Aegeline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 10 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.



• Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of (+-)-Aegeline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the mixture to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

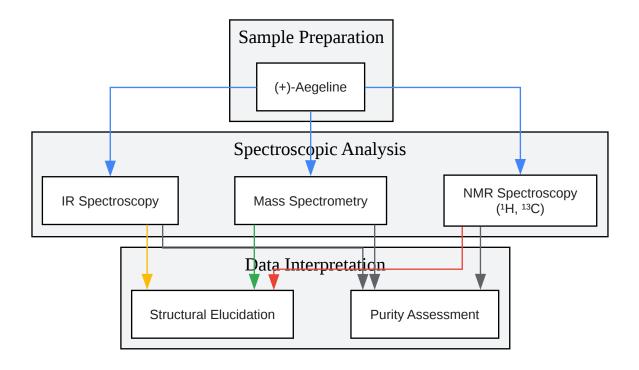
- Sample Preparation: Prepare a dilute solution of **(+-)-Aegeline** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source.
- Data Acquisition (Electrospray Ionization ESI):



- Ionization Mode: Positive ion mode is typically used for alkaloids to observe the protonated molecule [M+H]+.
- \circ Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 μ L/min.
- Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal.
- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of a typical spectroscopic analysis for the characterization of a natural product like **(+-)-Aegeline**.



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Caption: General workflow for the spectroscopic analysis of **(+-)-Aegeline**.



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